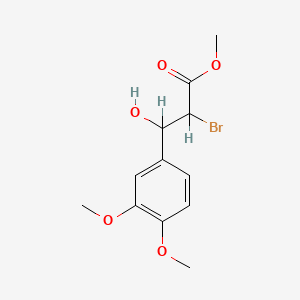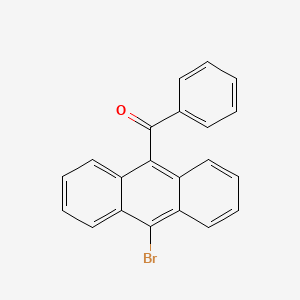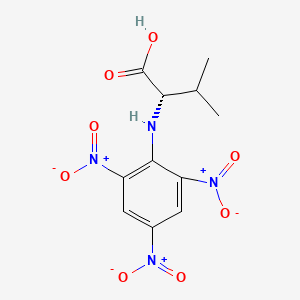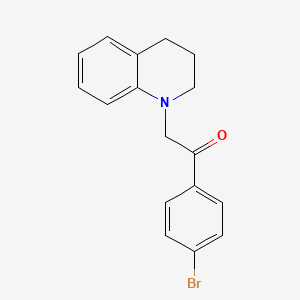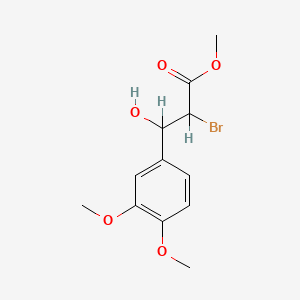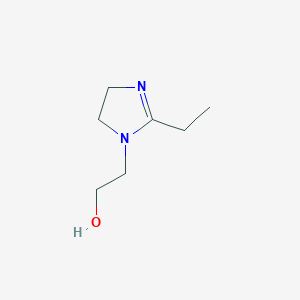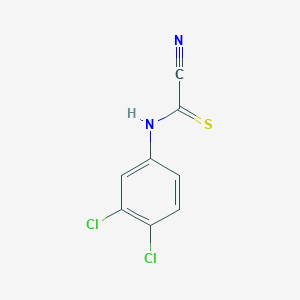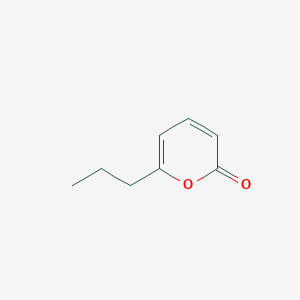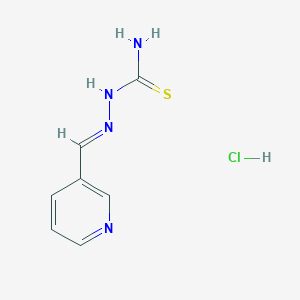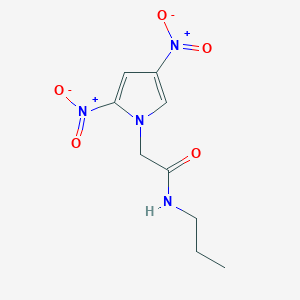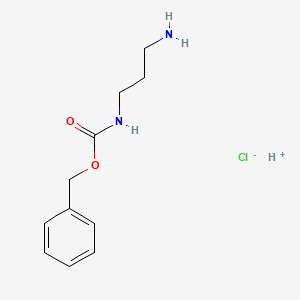![molecular formula C10H13NO3 B14744836 N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine CAS No. 1891-08-3](/img/structure/B14744836.png)
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H13NO3 It is known for its unique structure, which includes a hydroxylamine group attached to a 2,4-dimethoxyphenyl ethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The mixture is refluxed for several hours, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
- N-[2-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
- N-[2-(2,4-dimethoxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine stands out due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. The presence of two methoxy groups at the 2 and 4 positions enhances its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs.
Properties
CAS No. |
1891-08-3 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-13-9-4-3-8(5-6-11-12)10(7-9)14-2/h3-4,6-7,12H,5H2,1-2H3 |
InChI Key |
LOTUWJOLFZVLJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


